molecular formula C18H28BNO3 B14074778 1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine

1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine

Cat. No.: B14074778
M. Wt: 317.2 g/mol
InChI Key: IDFOIQIJICPWMH-UHFFFAOYSA-N
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Description

1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine is an organic compound that features a boronic ester group. This compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a phenoxyethylpyrrolidine derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted derivatives of the original compound .

Scientific Research Applications

1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations and biological applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the pyrrolidine moiety.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a pyrrolidine ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of a pyrrolidine ring.

Uniqueness

1-(2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine is unique due to the presence of both the boronic ester group and the pyrrolidine ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications .

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

1-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-5-6-10-16(15)21-14-13-20-11-7-8-12-20/h5-6,9-10H,7-8,11-14H2,1-4H3

InChI Key

IDFOIQIJICPWMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCN3CCCC3

Origin of Product

United States

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